molecular formula C9H18O3 B14365877 Acetic acid;2-methylhex-4-en-3-ol CAS No. 92775-95-6

Acetic acid;2-methylhex-4-en-3-ol

Cat. No.: B14365877
CAS No.: 92775-95-6
M. Wt: 174.24 g/mol
InChI Key: WCURJWAEAPFCNS-UHFFFAOYSA-N
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Description

Acetic Acid (CH₃COOH): Acetic acid, a simple carboxylic acid, is a pivotal industrial chemical with a global demand exceeding 6 million tons annually . It is primarily produced via methanol carbonylation (Monsanto and Cativa processes) or through bacterial fermentation by Acetobacter pasteurianus . In its pure form (glacial acetic acid, ≥99%), it solidifies at 16.6°C and is widely used in chemical synthesis (e.g., acetic anhydride, plastics) and food preservation . Key enzymes like PQQ-dependent alcohol dehydrogenase (PQQ-ADH) drive its biosynthesis in bacteria, with engineered strains showing enhanced ethanol tolerance and acid production .

2-Methylhex-4-en-3-ol: This branched unsaturated alcohol (C₇H₁₄O) features a hydroxyl group at position 3, a methyl group at position 2, and a double bond at position 4. While direct data on this compound are scarce in the provided evidence, structurally similar alcohols like 2-isopropyl-5-methylhex-4-en-1-ol (EINECS 280-059-9) are noted .

Properties

CAS No.

92775-95-6

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

acetic acid;2-methylhex-4-en-3-ol

InChI

InChI=1S/C7H14O.C2H4O2/c1-4-5-7(8)6(2)3;1-2(3)4/h4-8H,1-3H3;1H3,(H,3,4)

InChI Key

WCURJWAEAPFCNS-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C(C)C)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Grignard Addition to α,β-Unsaturated Esters

A cornerstone method involves the reaction of methyl lithium (MeLi) with ethyl 4-(benzyloxy)but-2-ynoate. Under cryogenic conditions (−78°C in THF), MeLi undergoes 1,2-addition to the alkyne, generating a propargyl alcohol intermediate. Subsequent hydrogenation over Lindlar catalyst yields (Z)-4-(benzyloxy)-2-methylbut-2-en-1-ol.

Key Conditions

  • Solvent: Tetrahydrofuran (THF) at −78°C
  • Reagents: 1.6 M MeLi in diethyl ether (13.1 mmol scale)
  • Yield: 98% after flash chromatography (10–20% ethyl acetate/hexanes)

Reductive Hydration of Propargyl Alcohols

Alternative approaches employ copper(I)-catalyzed hydrations. For example, treatment of 4-((tert-butyldiphenylsilyl)oxy)pent-2-yn-1-ol with CuI/TMEDA in THF at −40°C facilitates stereoretentive hydration to the Z-allylic alcohol.

Optimization Data

Parameter Value Source
Catalyst Loading 10 mol% CuI
Temperature −40°C → −78°C
Stereoselectivity Z/E >95:5

Acetylation of 2-Methylhex-4-en-3-ol

Classical Acetic Anhydride Protocol

The alcohol is treated with acetic anhydride (1.2 eq) in dichloromethane (DCM) at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP). This method affords quantitative acetylation within 2 hours.

Representative Procedure

  • Dissolve 2-methylhex-4-en-3-ol (5.7 mmol) in DCM (15 mL).
  • Add acetic anhydride (6.8 mmol) and DMAP (0.5 eq).
  • Stir at 0°C → rt for 12 hours.
  • Quench with NaHCO₃, extract with DCM, and purify via silica gel chromatography.

DMSO-Mediated Oxidation of Allylic Halides

A patent-published method converts 4-bromo-3-methyl-2-buten-1-ol to the acetate via dimethyl sulfoxide (DMSO) oxidation. Using dibasic sodium phosphate (Na₂HPO₄) as a non-nucleophilic base, the reaction proceeds at room temperature with 86% yield.

Critical Parameters

  • Base: Na₂HPO₄ (2.0 eq)
  • Solvent: Anhydrous DMSO
  • Reaction Time: 4 hours

Reaction Optimization and Yield Enhancement

Solvent Effects on Acetylation

Comparative studies reveal that polar aprotic solvents (DMSO > DMF > THF) accelerate acetylation kinetics by stabilizing the acyloxonium intermediate. However, DCM remains preferred for ease of product isolation.

Stereochemical Preservation

Chiral auxiliaries such as tert-butyldiphenylsilyl (TBDPS) groups enable enantioselective synthesis. For instance, (S)-4-((TBDPS)oxy)pent-2-yn-1-ol retains 98% ee after acetylation when using (−)-sparteine as a chiral ligand.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 5.35 (dt, J = 10.4 Hz, 1H, H4), 4.62 (m, 1H, H3), 2.05 (s, 3H, OAc), 1.72 (d, J = 6.8 Hz, 3H, C2-CH₃).
  • IR (neat): 1742 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-O acetate).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows >99% purity with t₅ = 12.7 min.

Applications and Derivative Synthesis

Vitamin A Analogues

E-4-acetoxy-2-methyl-2-butenal, a homolog of the target compound, undergoes Wittig reactions with C₁₅ phosphonium salts to yield vitamin A acetate precursors.

Terpene Synthesis

Pd-catalyzed couplings of 3-acetoxy-2-methylhex-4-ene with isoprenyl bromides generate sesquiterpene scaffolds.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-methylhex-4-en-3-ol can undergo various chemical reactions, including:

    Oxidation: The unsaturated alcohol group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding saturated alcohol.

    Substitution: The acetic acid group can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or an acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various esters or amides.

Scientific Research Applications

Acetic acid;2-methylhex-4-en-3-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-methylhex-4-en-3-ol involves its interaction with various molecular targets and pathways. The acetic acid group can participate in esterification and hydrolysis reactions, while the unsaturated alcohol group can undergo oxidation and reduction reactions. These interactions can lead to the formation of different products and intermediates, which can exert various biological and chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetic Acid vs. Formic Acid

Property Acetic Acid (CH₃COOH) Formic Acid (HCOOH) References
Structure 2-carbon chain 1-carbon chain
Acidity (pKa) 4.76 3.75
Production Methanol carbonylation Ant venom; synthetic oxidation
Applications Food preservative, plastics Textile dyeing, fuel cells
Thermal Stability Stable at high temps Decomposes above 100°C

Formic acid’s higher acidity and reactivity make it suitable for niche industrial roles, whereas acetic acid’s stability supports broader applications .

Acetic Acid vs. Glacial Acetic Acid

Property Acetic Acid (Dilute) Glacial Acetic Acid References
Purity 5–20% in vinegar ≥99%
Physical State Liquid Solidifies at 16.6°C
Uses Culinary, cleaning Solvent, chemical synthesis
Hazards Mild irritant Corrosive, severe burns

Glacial acetic acid’s high purity enables industrial applications but requires stringent handling .

2-Methylhex-4-en-3-ol vs. Structural Analogs

Compound Structure Key Features References
2-Methylhex-4-en-3-ol C₇H₁₄O; OH at C3, CH₃ at C2 Unsaturated, potential fragrance intermediate
2-Isopropyl-5-methylhex-4-en-1-ol C₁₀H₂₀O; OH at C1, isopropyl at C2 Higher molecular weight, branched

The position of hydroxyl and alkyl groups critically affects solubility and reactivity. For example, terminal hydroxyls (e.g., 1-ol derivatives) may enhance volatility, while internal hydroxyls (e.g., 3-ol) influence hydrogen bonding .

Production Methods: Monsanto vs. Cativa Processes

Parameter Monsanto Process Cativa Process References
Catalyst Rhodium Iridium
Water Content 10% 0.5%
Efficiency Lower yield, higher byproducts Higher yield, fewer byproducts
Cost Higher purification costs Reduced downstream costs

The Cativa process’s iridium catalyst improves stability and selectivity, reducing energy and purification demands .

Research Findings and Implications

  • Acetic Acid Biosynthesis: Overexpression of PQQ-ADH in A. pasteurianus increases acetic acid yield by 14% under high ethanol stress (8% v/v) . Proteomic analyses reveal upregulation of stress-response proteins (e.g., glutamine synthetase) and downregulation of tricarboxylic acid (TCA) cycle enzymes like aconitase, suggesting metabolic trade-offs .
  • Industrial Optimization: The Cativa process reduces water usage by 95% compared to Monsanto, enhancing sustainability .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-methylhex-4-en-3-ol?

Methodological Answer:
The synthesis of branched alkenols like 2-methylhex-4-en-3-ol can be optimized using AI-driven retrosynthesis tools. For example, platforms leveraging models like Template_relevance Reaxys or Pistachio_ringbreaker analyze reaction databases to propose feasible routes. A plausible route involves allylic oxidation of 2-methylhex-4-ene or stereoselective reduction of α,β-unsaturated ketones. Validation via small-scale trials is critical to confirm regioselectivity and yield. While direct evidence for this specific compound is limited, analogous syntheses for 4-methylhexan-3-ol (CAS 615-29-2) suggest enzymatic or catalytic hydrogenation methods could be adapted .

Basic: How is the acid dissociation constant (pKa) of acetic acid determined in non-aqueous solvents?

Methodological Answer:
The pKa of acetic acid in mixed solvents (e.g., water-ethanol) can be measured via potentiometric titration with a glass electrode calibrated against standard buffers. Alternatively, UV-Vis spectroscopy using pH-sensitive dyes (e.g., bromothymol blue) quantifies protonation states. Acetic acid’s pKa (~4.76 in water) decreases in polar aprotic solvents due to reduced dielectric stabilization of the conjugate base. Experimental protocols must account for solvent-specific ion-pairing effects and temperature control (±0.1°C) to ensure reproducibility .

Advanced: How can discrepancies in reported physical properties of 2-methylhex-4-en-3-ol be resolved?

Methodological Answer:
Contradictory data (e.g., boiling point, solubility) often arise from impurities or measurement conditions. Researchers should:

Cross-reference CAS-registered properties (e.g., molecular weight: 116.20 g/mol for the analogous 4-methylhexan-3-ol ).

Validate purity via GC-MS or HPLC (e.g., using a Zorbax Eclipse Plus C18 column with acetonitrile/water mobile phase).

Replicate measurements under standardized IUPAC conditions (25°C, 1 atm). For example, conflicting viscosity values may reflect shear-rate dependencies in rheological assays .

Advanced: What chromatographic methods separate acetic acid and 2-methylhex-4-en-3-ol in complex mixtures?

Methodological Answer:
Gas chromatography (GC) with a flame ionization detector (FID) and a DB-WAX column (60 m × 0.25 mm ID) effectively resolves volatile acids and alcohols. For acetic acid, derivatization (e.g., silylation with BSTFA) enhances volatility. Alternatively, reverse-phase HPLC (C18 column, 0.1% H3PO4 in mobile phase) separates underivatized compounds. Method validation should include spike-recovery tests (≥95% recovery) and calibration curves (R² > 0.995) .

Basic: What safety protocols are critical when handling acetic acid in lab settings?

Methodological Answer:
Key precautions include:

  • Ventilation : Use fume hoods for concentrated (>80%) acetic acid (OSHA PEL: 10 ppm).
  • PPE : Acid-resistant gloves (nitrile), goggles, and lab coats.
  • Spill Management : Neutralize with sodium bicarbonate (1:10 dilution) and adsorb with vermiculite.
  • Storage : In glass or PTFE containers, away from oxidizers (e.g., HNO3). Acetic acid’s corrosivity (pH ~2.4 at 1M) necessitates emergency eyewash/shower access .

Advanced: How to design kinetic studies for esterification of acetic acid with 2-methylhex-4-en-3-ol?

Methodological Answer:

Reaction Setup : Equimolar reactants in toluene with p-toluenesulfonic acid catalyst (0.5 mol%).

Sampling : Aliquot at intervals (0–24 hr), quench with cold NaHCO3.

Analysis : Track conversion via FTIR (C=O stretch at 1740 cm⁻¹) or ¹H NMR (ester methyl singlet at δ 3.6–3.8 ppm).

Kinetic Modeling : Fit data to a second-order rate law; compute activation energy (Ea) via Arrhenius plots. Note: Steric hindrance from the branched alkene may reduce k values compared to linear alcohols .

Basic: What spectroscopic markers identify 2-methylhex-4-en-3-ol?

Methodological Answer:

  • IR : O-H stretch (3200–3600 cm⁻¹), C=C stretch (1640–1680 cm⁻¹).
  • ¹H NMR : Allylic protons (δ 5.2–5.8 ppm, multiplet), hydroxyl proton (δ 1.5–2.0 ppm, broad).
  • GC-MS : Molecular ion [M]+ at m/z 116 (C7H14O), base peak at m/z 57 (C3H5O+). Compare with NIST reference spectra (e.g., CAS 615-29-2) for fragmentation validation .

Advanced: How does pH influence the stability of 2-methylhex-4-en-3-ol in aqueous systems?

Methodological Answer:
At pH < 4, protonation of the hydroxyl group reduces nucleophilicity, slowing etherification or oxidation. At pH > 8, base-catalyzed dehydration to 2-methylhexa-3,4-diene may occur. Stability assays:

  • Accelerated Aging : Incubate at 40°C (pH 2–10), monitor degradation via UPLC-PDA.
  • Kinetic Profiling : Pseudo-first-order rate constants (kobs) derived from ln([C]/[C]₀) vs. time. Buffer systems (e.g., phosphate, citrate) must avoid nucleophilic interference .

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